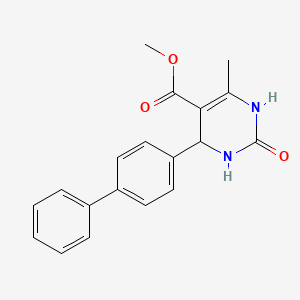
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide exerts its antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators, suggesting its anti-inflammatory effects may be due to its ability to modulate the immune response.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, suggesting it may have potential as a treatment for conditions such as arthritis and other inflammatory diseases. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have a mild sedative effect, making it a potential candidate for the treatment of anxiety and other related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its broad range of potential therapeutic applications. However, one of the limitations of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. Another area of research could focus on developing novel drug delivery systems to improve the solubility and bioavailability of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects, which could pave the way for the development of new and more effective therapeutic treatments.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)-4-piperidinecarboxylic acid with 2-furylmethylamine. The reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and a catalyst such as N-hydroxybenzotriazole. The resulting product is then purified using column chromatography to obtain pure 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-17-6-2-1-4-15(17)13-21-9-7-14(8-10-21)18(22)20-12-16-5-3-11-23-16/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVTQRAKDHCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)

![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)

![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)